![molecular formula C7H8N2O3S B15277577 4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide](/img/structure/B15277577.png)
4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide is a heterocyclic compound that features a unique structure combining a cyclopenta[c]pyrrole core with a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonamide derivatives .
Aplicaciones Científicas De Investigación
4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other sulfonamide derivatives and heterocyclic compounds with comparable structures, such as:
- 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- 2-Amino-4H-pyran-3-carbonitrile derivatives
Uniqueness
What sets 4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide apart is its unique combination of a cyclopenta[c]pyrrole core and a sulfonamide group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H8N2O3S |
|---|---|
Peso molecular |
200.22 g/mol |
Nombre IUPAC |
4-oxo-5,6-dihydrocyclopenta[c]pyrrole-2-sulfonamide |
InChI |
InChI=1S/C7H8N2O3S/c8-13(11,12)9-3-5-1-2-7(10)6(5)4-9/h3-4H,1-2H2,(H2,8,11,12) |
Clave InChI |
IUSNVCKZFFLROS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=CN(C=C21)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


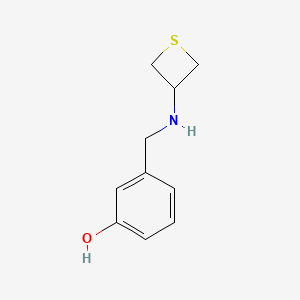
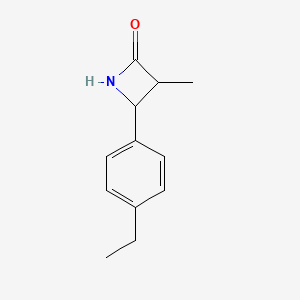
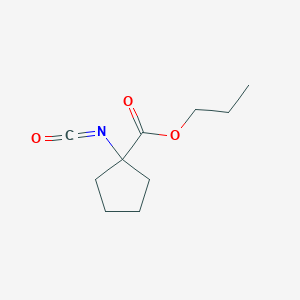
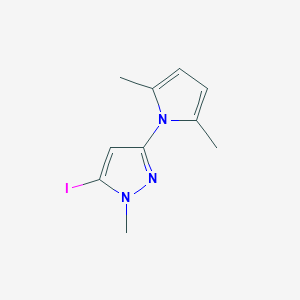
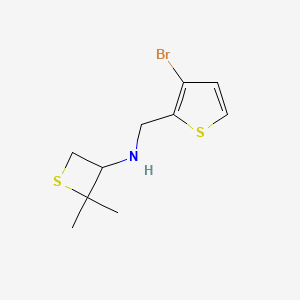
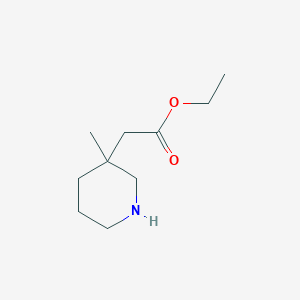
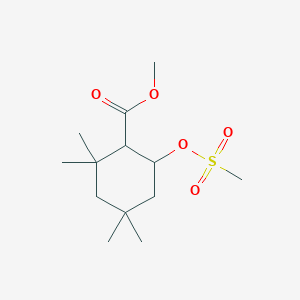
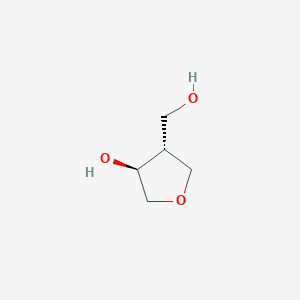
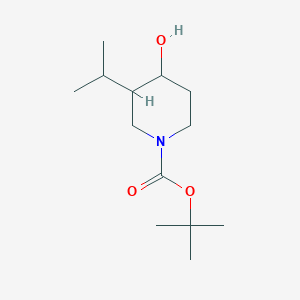
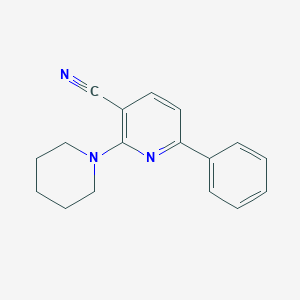
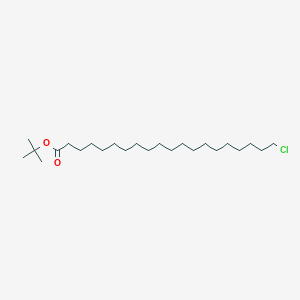
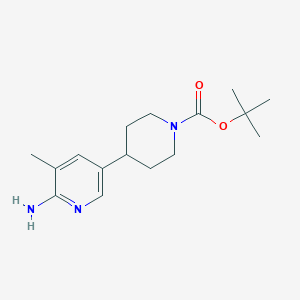
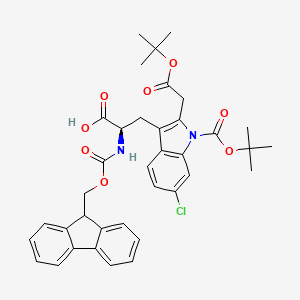
![N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline](/img/structure/B15277615.png)
